molecular formula C20H26N2O6S4 B413214 PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE CAS No. 305377-38-2

PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE

Cat. No.: B413214
CAS No.: 305377-38-2
M. Wt: 518.7g/mol
InChI Key: AICIZJFHBXUWLX-FOCLMDBBSA-N
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Description

Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a complex organic compound with a unique structure featuring multiple thiazolidinone rings and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester and thiazolidinone functionalities can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-{4-OXO-5-[(5E)-4-OXO-3-[4-OXO-4-(PROPAN-2-YLOXY)BUTYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-hydroxy-4-methylsulfanylbutanoate
  • (5E)-7-methylidene-10-oxo-4-(propan-2-yl)undec-5-enoic acid
  • 2-oxo-propanal

Uniqueness

Propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is unique due to its complex structure, which includes multiple thiazolidinone rings and ester functionalities. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

305377-38-2

Molecular Formula

C20H26N2O6S4

Molecular Weight

518.7g/mol

IUPAC Name

propan-2-yl 4-[(5E)-4-oxo-5-[4-oxo-3-(4-oxo-4-propan-2-yloxybutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C20H26N2O6S4/c1-11(2)27-13(23)7-5-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-6-8-14(24)28-12(3)4/h11-12H,5-10H2,1-4H3/b16-15+

InChI Key

AICIZJFHBXUWLX-FOCLMDBBSA-N

SMILES

CC(C)OC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)SC1=S

Isomeric SMILES

CC(C)OC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)/SC1=S

Canonical SMILES

CC(C)OC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC(C)C)SC1=S

Origin of Product

United States

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